![molecular formula C8H3BrF3NS2 B567888 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215206-27-1](/img/structure/B567888.png)
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It’s a part of a class of compounds that have been studied for their potential use as quorum sensing inhibitors .
Molecular Structure Analysis
The molecular structure of “6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” consists of a benzo[d]thiazole ring substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 4-position .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One significant application involves the synthesis of heterocyclic compounds, which are crucial in the development of materials with potential electronic, optical, and pharmaceutical uses. For instance, research has demonstrated the utility of related thiazole derivatives in synthesizing compounds with fungicidal activity, highlighting the role of such chemicals in agricultural chemistry (Bashandy, Abdelall, & El-Morsy, 2008). Furthermore, benzo[d][1,2,3]thiadiazole derivatives have been implemented in creating high-performance semiconductors for optoelectronic devices, underscoring the importance of these compounds in advancing materials science (Chen et al., 2016).
Antimicrobial and Antitumor Activities
Another area of application is in the exploration of antimicrobial and antitumor properties. Thiazole derivatives synthesized from precursors similar to 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol have shown promising results in antimicrobial activity studies. For example, novel sulphonamide derivatives were found to display significant antimicrobial effects, suggesting the potential for these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019). Additionally, specific benzo[d]thiazole derivatives have been evaluated for their antitumor activity, presenting a new avenue for cancer research (Ramadan, Abdel Hamid, Noureddin, & Badahdah, 2018).
Advanced Material Synthesis
The development of advanced materials also benefits from the unique properties of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol and its derivatives. Research into asymmetrical/symmetrical D-π-A/D-π-D thiazole-containing aromatic heterocyclic fluorescent compounds has unveiled potential applications in creating materials with specific photophysical and electrochemical properties, useful in various technological applications (Tao et al., 2013).
Chemical Synthesis and Methodology
Furthermore, methodologies for constructing chemical bonds and synthesizing structurally complex molecules using thiazole derivatives are crucial. Efficient construction of C–S and C–N bonds via metal-free reductive coupling represents an innovative approach in organic synthesis, providing a pathway to synthesize diverse benzo[d]thiazole derivatives with potential biological activity (Lin et al., 2014).
Eigenschaften
IUPAC Name |
6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSJNXHRWSYML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682073 |
Source


|
| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol | |
CAS RN |
1215206-27-1 |
Source


|
| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)
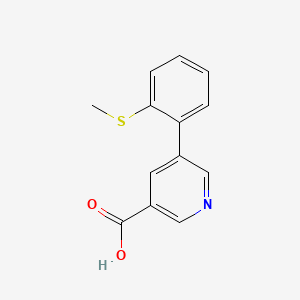


![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)
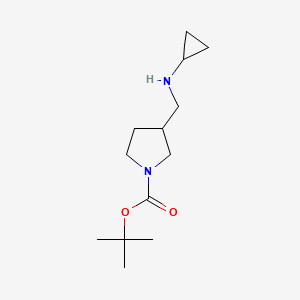

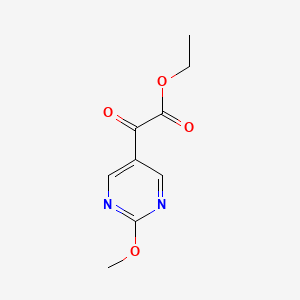
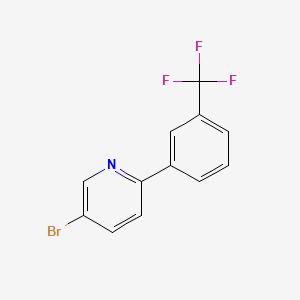
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)
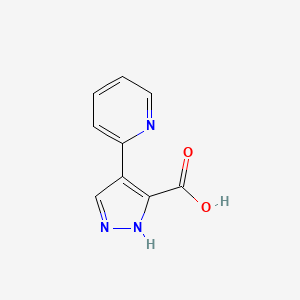
![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)